Cas no 2228501-69-5 (2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride)

2-(2-Methylquinolin-4-yl)ethane-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative featuring a quinoline scaffold, which enhances its reactivity and selectivity in chemical transformations. This compound is particularly valuable in medicinal chemistry and bioconjugation applications due to its ability to act as a selective covalent modifier of nucleophilic residues, such as serine or cysteine, in target proteins. The 2-methylquinolin-4-yl moiety contributes to improved stability and binding affinity, while the sulfonyl fluoride group provides a robust electrophilic handle for irreversible inhibition or labeling. Its utility in probe design and activity-based protein profiling (ABPP) makes it a versatile tool for studying enzyme function and identifying bioactive small molecules.
2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride structure
2228501-69-5 structure
Product Name:2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride
CAS No:2228501-69-5
MF:C12H12FNO2S
MW:253.292585372925
CID:6128718
PubChem ID:165870752
Update Time:2025-10-20

2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride
    • 2228501-69-5
    • EN300-1989868
    • Inchi: 1S/C12H12FNO2S/c1-9-8-10(6-7-17(13,15)16)11-4-2-3-5-12(11)14-9/h2-5,8H,6-7H2,1H3
    • InChI Key: WMBYUUIGIKUZAY-UHFFFAOYSA-N
    • SMILES: S(CCC1C=C(C)N=C2C=CC=CC=12)(=O)(=O)F

Computed Properties

  • Exact Mass: 253.05727796g/mol
  • Monoisotopic Mass: 253.05727796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 55.4Ų

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Additional information on 2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride

Introduction to 2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride (CAS No. 2228501-69-5)

2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 2228501-69-5, belongs to a class of molecules that incorporate quinoline derivatives, which are widely recognized for their biological activity and utility in drug development. The presence of a sulfonyl fluoride group in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal chemistry.

The compound's structure consists of a quinoline backbone substituted with a methyl group at the 2-position and a sulfonyl fluoride moiety at the 1-position of the ethane chain. This specific arrangement imparts distinct chemical characteristics that make it particularly useful in various synthetic transformations. Quinoline derivatives are well-documented for their role in antimicrobial, antimalarial, and anticancer agents, and the introduction of the sulfonyl fluoride group can further modulate these properties, potentially leading to novel therapeutic applications.

In recent years, there has been a surge in research focused on developing new scaffolds for drug discovery, with quinoline-based compounds being among the most studied due to their proven efficacy. The sulfonyl fluoride functional group is particularly interesting because it can undergo various transformations under controlled conditions, allowing for the facile introduction of other functional groups or for further derivatization. This flexibility makes 2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride a promising candidate for exploring new pharmacophores.

One of the most compelling aspects of this compound is its potential use in medicinal chemistry as a building block for more complex molecules. Researchers have been exploring its utility in generating novel sulfonamides and other heterocyclic compounds that exhibit enhanced biological activity. For instance, sulfonyl fluorides are known to be excellent leaving groups in nucleophilic substitution reactions, which can be exploited to construct more intricate molecular architectures.

The CAS number 2228501-69-5 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and databases. This standardized nomenclature is crucial for researchers who need to reference or purchase this material, as it eliminates ambiguity and facilitates efficient communication across different scientific disciplines.

Recent studies have highlighted the importance of quinoline derivatives in addressing emerging infectious diseases and chronic conditions. The structural motif of 2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride aligns well with this trend, as it combines the known bioactivity of quinolines with the reactivity of sulfonyl fluorides. This combination has opened up new avenues for drug design, particularly in targeting enzymes or receptors that are involved in pathogenic processes.

In synthetic chemistry, this compound serves as a versatile intermediate that can be modified through various reactions such as nucleophilic aromatic substitution, reduction, or coupling reactions. These transformations allow chemists to tailor the molecular structure to achieve specific desired properties, whether it be improving solubility, enhancing binding affinity, or altering metabolic stability.

The pharmaceutical industry has shown particular interest in compounds that incorporate sulfonyl groups due to their broad spectrum of biological activities. Sulfonyl fluorides, in particular, have been investigated for their potential as antiviral agents, kinase inhibitors, and anti-inflammatory drugs. The incorporation of this moiety into a quinoline framework suggests that 2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride could exhibit similar properties, making it an attractive candidate for further development.

Moreover, advances in computational chemistry have enabled researchers to predict the biological activity of molecules like 2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride with greater accuracy before conducting costly wet-lab experiments. Molecular docking studies have shown that derivatives of this compound may interact with target proteins involved in cancer progression or inflammation pathways. These computational insights provide valuable guidance for experimentalists and accelerate the drug discovery process.

The synthesis of 2-(2-methylquinolin-4-yl)ethane-1-sulfonyl fluoride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have reported various synthetic routes that leverage different reagents and reaction conditions to achieve the desired product efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for both research purposes and potential preclinical studies.

In conclusion, 2-(2-methylquinolin-4-yilethane -1-sulfonyl fluoride (CAS No. 2228501 -69 -5) represents an exciting opportunity for innovation in pharmaceutical research due to its unique structural features and potential applications . Its combination of a quinoline scaffold with a sulfonyl fluoride group makes it a versatile intermediate with broad implications across multiple therapeutic areas . As scientific understanding continues to evolve ,this compound is poised to play an important role i nthe development o fnovel treatments . p>

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